2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C22H17F3N4O5S, and it has a molecular weight of 506.46 g/mol. This compound is classified as a thienopyrimidine derivative, which is known for its biological activity, particularly in inhibiting various kinases involved in cancer and other diseases.
The synthesis of this compound typically involves multi-step organic reactions that include the formation of key intermediates. The general synthetic pathway may include the following steps:
The synthetic routes often utilize conditions such as refluxing in solvents like dimethylformamide or dichloromethane, and may involve catalysts to facilitate reactions. Characterization of intermediates and final products is typically performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .
The compound features a thienopyrimidine ring system fused with various functional groups including a trifluoromethylphenyl group and a furan moiety. The structural complexity contributes to its potential bioactivity.
The InChI representation provides a standardized way to describe the molecular structure for databases and computational chemistry applications.
The compound can participate in various chemical reactions typical for amides and heterocycles. These include:
Reactions are typically monitored using thin-layer chromatography, and products are purified through column chromatography or recrystallization techniques .
The mechanism of action for 2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific biological targets such as kinases. The presence of the thienopyrimidine core allows for binding to ATP-binding sites on kinases, thereby inhibiting their activity which is crucial in cellular signaling pathways related to cancer progression.
Data from studies indicate that compounds with similar structures exhibit significant inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met tyrosine kinase, suggesting potential therapeutic applications in oncology .
While specific physical properties such as boiling point and melting point are not widely reported for this compound, it is generally characterized by:
The chemical properties include stability under standard laboratory conditions but may vary based on the presence of reactive groups. The trifluoromethyl group enhances lipophilicity, potentially affecting solubility in organic solvents.
Relevant analyses often include:
The primary applications of 2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide lie in medicinal chemistry and drug development. It has potential uses as:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5